molecular formula C12H13NO2 B3152561 3-(5-Methyl-3-indolyl)propanoic Acid CAS No. 7394-79-8

3-(5-Methyl-3-indolyl)propanoic Acid

Cat. No.: B3152561
CAS No.: 7394-79-8
M. Wt: 203.24 g/mol
InChI Key: AKIUYHHBFACIEZ-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-indolyl)propanoic Acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Mechanism of Action

Target of Action

The primary target of 3-(5-methyl-1H-indol-3-yl)propanoic acid is the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

3-(5-methyl-1H-indol-3-yl)propanoic acid interacts with PPARs, modulating their activities . The compound has been found to have a partial agonistic response towards PPARγ This partial activation can help circumvent the clinically observed side effects of full PPARγ agonists .

Biochemical Pathways

The interaction of 3-(5-methyl-1H-indol-3-yl)propanoic acid with PPARs affects various biochemical pathways. PPARs are involved in the regulation of gene expression, which can influence a wide range of biological processes. These include lipid metabolism, inflammation, cell proliferation, differentiation, and apoptosis .

Result of Action

The result of the action of 3-(5-methyl-1H-indol-3-yl)propanoic acid is a modulation of PPAR activity, leading to changes in gene expression. This can have various effects at the molecular and cellular levels, depending on the specific genes being regulated . For example, the compound is less potent in promoting adipocyte differentiation and only partially effective in stimulating adiponectin gene expression compared to full PPARγ-agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-(5-Methyl-3-indolyl)propanoic Acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst . Another common method is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as scandium tris(dodecylsulfate) have been employed to facilitate reactions in aqueous media, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3-indolyl)propanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Methyl-3-indolyl)propanoic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-3-indolyl)propanoic Acid stands out due to its unique methyl group at the 5-position of the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmac

Properties

IUPAC Name

3-(5-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-2-4-11-10(6-8)9(7-13-11)3-5-12(14)15/h2,4,6-7,13H,3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIUYHHBFACIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292128
Record name 5-Methyl-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7394-79-8
Record name 5-Methyl-1H-indole-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7394-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acrylic acid (16.5 mL, 240.6 mmol) was added to a solution of 5-methyl-1H-indole (10.5 g, 80.2 mmol) in acetic acid (20 mL) and acetic anhydride (20 mL) and the mixture was stirred at room temperature for 1 week. Aqueous sodium hydroxide (4N, 100 mL) was added and the mixture was washed with ethyl acetate. The aqueous fraction was acidified to pH 1 with hydrochloric acid (5M) and extracted with ethyl acetate. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a brown solid (7 g, 43%). 1H NMR (360MHz, CDCl3) δ7.85 (1H, br s), 7.38 (1H, s), 7.24 (1H, d, J 8.3 Hz), 7.02 (1H, dd, J 8.3, 2.3 Hz), 6.97 (1H, d, J 2.3 Hz), 3.09 (2H, t, J 7.6 Hz), 2.76 (2H, t, J 7.6 Hz), and 2.46 (3H, s).
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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